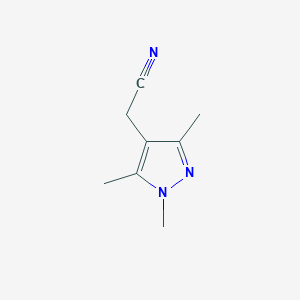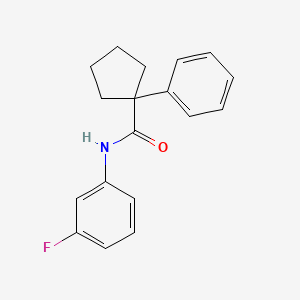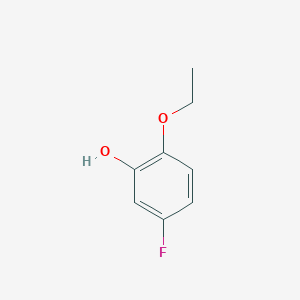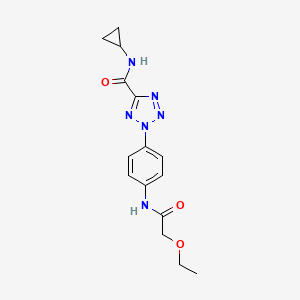
1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is involved in various synthetic pathways for producing a range of bioactive molecules. Research has focused on its utility as an intermediate in the synthesis of compounds with potential pharmacological activities. For example, an efficient synthesis method for producing anti-asthmatic agents involves the selective N-alkylation of 2-pyridone, highlighting the compound's role in developing treatments for respiratory conditions (Sugahara et al., 2000).
Antimicrobial Activities
Compounds derived from the chemical structure of 1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one have been investigated for their antimicrobial properties. Studies on novel synthetic pathways have led to the discovery of derivatives with moderate to good antimicrobial activities against various microorganisms, underscoring the compound's relevance in the search for new antimicrobial agents (Bektaş et al., 2007).
Fluorescence and Labeling Applications
The structural analog 6-Methoxy-4-quinolone, derived from related chemical processes, exhibits strong fluorescence in a wide pH range, making it a valuable tool for biomedical analysis. This characteristic enables its application as a fluorescent labeling reagent, demonstrating the broader potential of derivatives for scientific research, particularly in the visualization and quantification of biological molecules (Hirano et al., 2004).
Anti-Inflammatory Properties
Research into the bioactive components of Antrodia camphorata has identified derivatives with potent anti-inflammatory activities. These findings suggest the potential therapeutic applications of compounds in treating inflammation-related conditions, further emphasizing the significance of chemical derivatives in medicinal chemistry (Chen et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-4-6-15(7-5-13)17-12-16-18(20(17)8-9-22-3)10-14(2)11-19(16)21/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQVPBLGPMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2CCOC)C3=CC=C(C=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2809315.png)
![2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide](/img/structure/B2809317.png)
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)



![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)